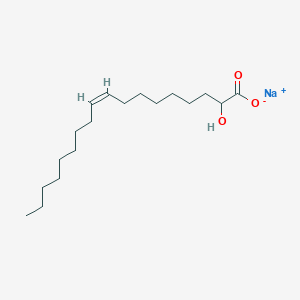
Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O)
Vue d'ensemble
Description
Faujasite is a mineral group in the zeolite family of silicate minerals. The group consists of faujasite-Na, faujasite-Mg, and faujasite-Ca. They all share the same basic formula (Na2,Ca,Mg)3.5[Al7Si17O48]·32(H2O) by varying the amounts of sodium, magnesium, and calcium . Faujasite occurs as a rare mineral in several locations worldwide and is also widely synthesized industrially .
Synthesis Analysis
Faujasite is generally synthesized by hydrothermal crystallization of reactive alkali metal aluminosilicate gels or clear solutions at low temperatures (70–300 °C, usually 100 °C) and pressure (autogenous) under alkaline conditions . Machine Learning (ML) algorithms have been used to capture the effect of crystallization composition and conditions on key microstructural characteristics of faujasite .
Molecular Structure Analysis
The structure of the faujasite framework consists of sodalite cages which are connected through hexagonal prisms. The pore, which is formed by a 12-membered ring, has a relatively large diameter of 7.4 Å .
Chemical Reactions Analysis
Adsorption and chemical reactions occurring on industrially important ZSM-5 and faujasite zeolite catalysts are investigated with the quantum-mechanical fragment molecular orbital method combined with periodic boundary conditions .
Physical And Chemical Properties Analysis
Faujasite has exceptional properties, including extremely small crystallites (10–15 nm) with a narrow particle size distribution, high crystalline yields (above 80%), micropore volumes (0.30 cm3 g−1) comparable to their conventional counterparts (micrometre-sized crystals), Si/Al ratios adjustable between 1.1 and 2.1 (zeolites X or Y) and excellent thermal stability .
Applications De Recherche Scientifique
Nanosized Faujasite Zeolites
Nanosized faujasite crystals have shown significant potential as catalysts or adsorbents in oil refining, petrochemistry, and fine chemistry. The template-free nanosized faujasite zeolites exhibit small crystallites with a narrow size distribution, high crystalline yields, adjustable Si/Al ratios, excellent thermal stability, and superior catalytic performance in certain chemical reactions. Their colloidal stability also facilitates uniform dispersion on supports for catalysis, sorption, and coating applications (Awala et al., 2015).
Hierarchical Faujasite Zeolites
Recent advances have been made in synthesizing hierarchically-structured faujasite zeolites, which have improved physico-chemical properties for use in petrochemical and biomass-related catalytic processes. These developments highlight the importance of secondary porosity in enhancing the efficiency, versatility, and sustainability of faujasite zeolites in industrial applications (Verboekend et al., 2016).
Zeolite A Imidazolate Frameworks
The integration of organic units and transition metals into faujasite structures has expanded their pore structures and functionality, leading to new applications. Such innovations include the development of zeolitic imidazolate frameworks (ZIFs) that mimic faujasite topologies, offering tailored functionalities for gas adsorption and selectivity (Hayashi et al., 2007).
Faujasite Coatings on Aluminum Surfaces
The synthesis of faujasite directly on aluminum surfaces has been explored for potential heat pump and heat storage applications, overcoming the challenges posed by the highly alkaline conditions required for faujasite synthesis. This approach enables the fabrication of FAU/aluminum composites through a reactive coating method, opening new avenues for industrial applications (Chanda et al., 2018).
VOC Detection Using Faujasite
Faujasite has been employed in the development of sensors for detecting volatile organic compounds (VOCs), leveraging the electromagnetic properties of magnetoelastic materials combined with the adsorption properties of FAU crystals. Such sensors exhibit selective responses to various VOCs, highlighting faujasite's potential in environmental monitoring (Kouzoudis et al., 2011).
Synthesis from Coal Fly Ash
Faujasite has been synthesized from coal fly ashes under mild temperature and pressure conditions as a cost-saving process. This approach utilizes the alumino-silica content of fly ashes to produce faujasite, demonstrating a sustainable method for converting industrial waste into valuable zeolitic materials for adsorption and catalytic applications (Gross et al., 2007).
Mécanisme D'action
Faujasite is a type of zeolite, a class of aluminosilicate minerals with a unique porous structure. It is widely used in the chemical industry as a catalyst and sorbent . The mechanism of action of Faujasite involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
Faujasite primarily targets various chemical reactions in the industry, acting as a catalyst to accelerate these reactions . It also targets specific molecules for adsorption due to its porous structure . In biomedical applications, Faujasite has been used as a delivery platform for bioactive ions to cells .
Mode of Action
Faujasite interacts with its targets through its unique porous structure. The zeolite framework of Faujasite contains micropores that can accommodate and interact with various molecules . In catalysis, Faujasite facilitates chemical reactions by providing a surface where reactant molecules can adsorb, react, and then desorb as product molecules . In biomedical applications, Faujasite can deliver bioactive ions to cells .
Biochemical Pathways
The biochemical pathways affected by Faujasite depend on its specific application. In catalysis, Faujasite can influence various chemical reaction pathways by lowering the activation energy of the reactions . In biomedical applications, the delivered bioactive ions can affect various cellular processes .
Pharmacokinetics
The porous structure of faujasite allows it to adsorb and release molecules, which could potentially influence its adme properties if used in biomedical applications .
Result of Action
The result of Faujasite’s action is the facilitation of chemical reactions in industrial applications, leading to increased reaction rates and efficiency . In biomedical applications, the delivery of bioactive ions to cells can influence cellular functions .
Action Environment
The action of Faujasite can be influenced by various environmental factors. For example, the stability of Faujasite in aqueous media can affect its performance as a catalyst or sorbent . In addition, the size and charge of the molecules interacting with Faujasite can influence its adsorption capacity .
Orientations Futures
The efficiency of separation processes, based mainly on zeolite X, and catalytic conversions, based mainly on zeolite Y, will be significantly improved by switching to nanosized materials . The interplay between the physico-chemical properties of the hierarchical zeolites and their use in petrochemical and biomass-related catalytic processes is being assessed .
Propriétés
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.H2O.O/c;;;;1-6(2)5-7(3)4;;/h;;;;;1H2;/q;;;;-2;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGSUMTVMSWLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O].[O-][Si](=O)O[Si](=O)[O-].[Na].[Al].[K].[Ca] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCaH2KNaO7Si2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12174-18-4, 12510-42-8 | |
| Details | Compound: Erionite ((K0-1Na0-1Ca0-0.5)10(Al10Si26O72).30H2O) | |
| Record name | Phillipsite ((K0-1Na0-1Ca0-0.5)4-7(Al4-7Si9-12O32).12H2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12174-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Erionite ((K0-1Na0-1Ca0-0.5)10(Al10Si26O72).30H2O) | |
| Record name | Erionite ((K0-1Na0-1Ca0-0.5)10(Al10Si26O72).30H2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12510-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12173-28-3 | |
| Record name | Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12173-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



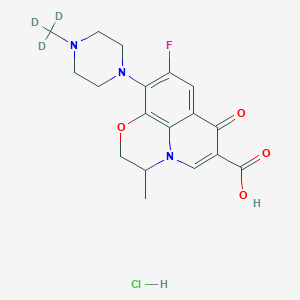


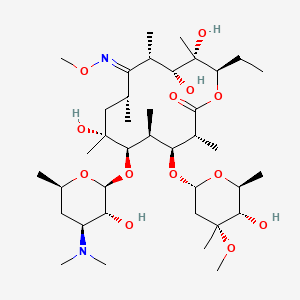
![3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6594503.png)
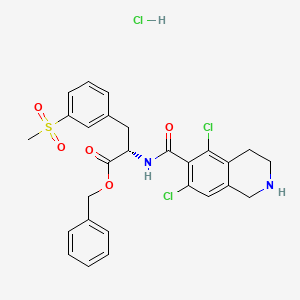

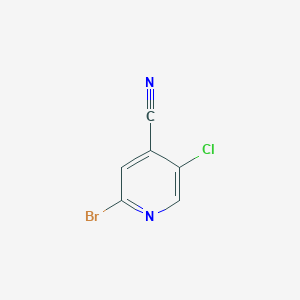
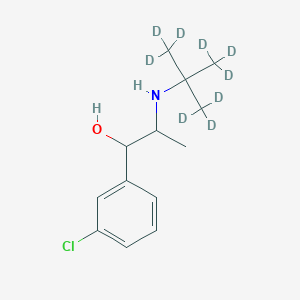
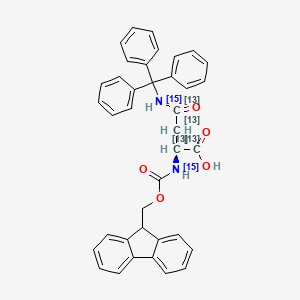
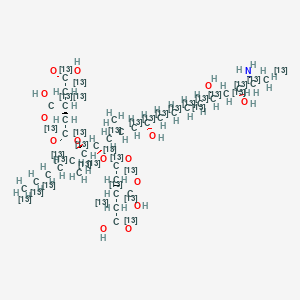
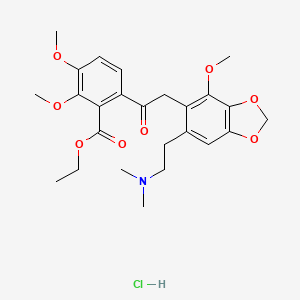
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)
